

# Preclinical Profile of Zelicapavir (EDP-938): An In-Depth Technical Review

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## Compound of Interest

Compound Name: Zelicapavir

Cat. No.: B15566439

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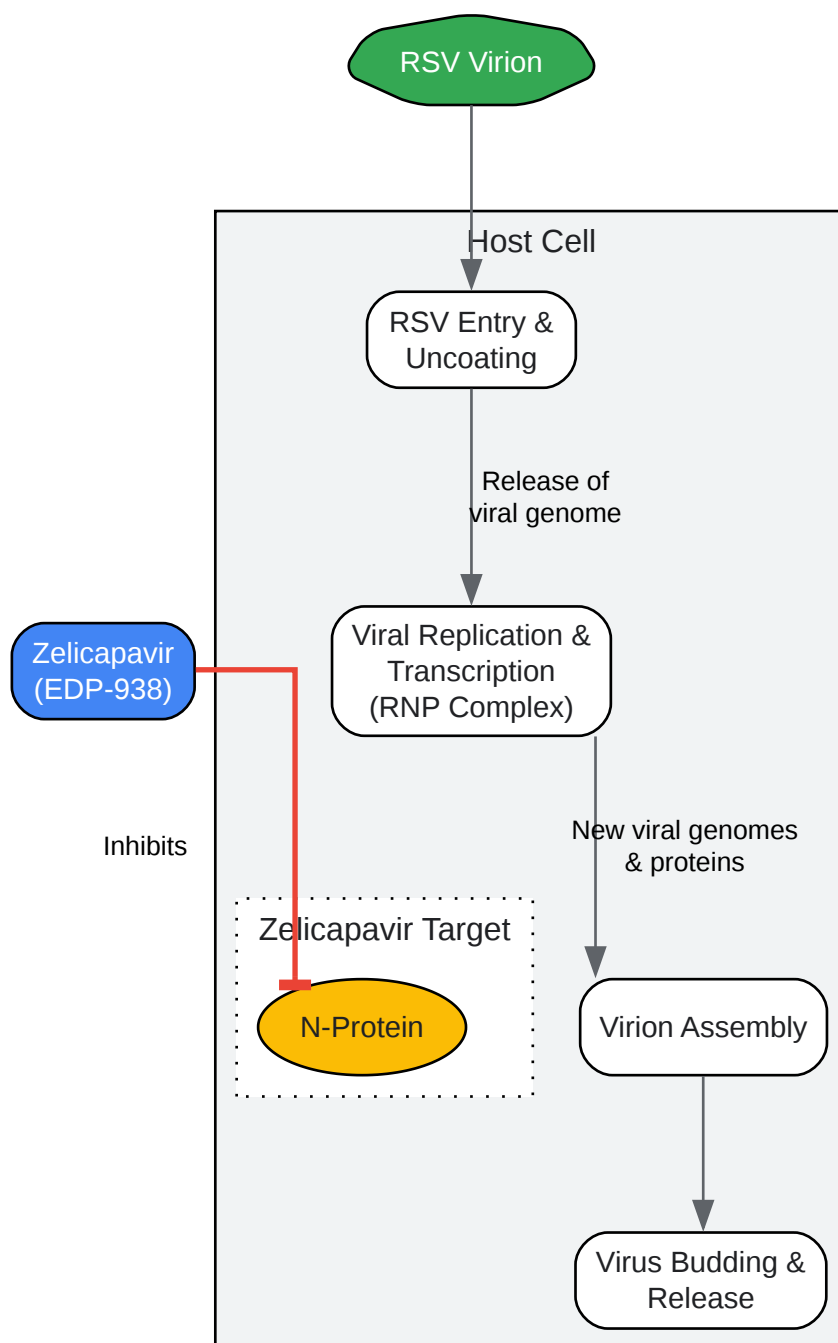
For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Zelicapavir** (formerly EDP-938) is a novel, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein). Preclinical studies have demonstrated its potent, nanomolar activity against both RSV-A and RSV-B subtypes, including a range of clinical isolates. **Zelicapavir** acts on a post-entry viral replication step and has shown a high barrier to the development of resistance in vitro. In vivo, **Zelicapavir** has demonstrated significant antiviral efficacy in a non-human primate model of RSV infection. This document provides a comprehensive overview of the preclinical data, including detailed experimental protocols and key quantitative findings, to support further research and development of this promising antiviral candidate.

## Mechanism of Action

**Zelicapavir** is a non-fusion replication inhibitor that targets the highly conserved RSV N-protein.[1][2] The N-protein is essential for viral replication, encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for transcription and replication by the viral RNA-dependent RNA polymerase. By binding to the N-protein, **Zelicapavir** disrupts its function, thereby inhibiting viral replication at a post-entry stage of the viral life cycle.[1][2] Time-of-addition studies have confirmed that **Zelicapavir** retains its antiviral activity even when introduced well after the initial viral infection of cells.[3]



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**Figure 1:** Mechanism of Action of **Zelicapavir** in the RSV Life Cycle.

## In Vitro Antiviral Activity

**Zelicapavir** has demonstrated potent antiviral activity against a range of RSV-A and RSV-B laboratory strains and clinical isolates across various cell lines, including physiologically

relevant primary human bronchial epithelial cells (HBECS).[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Quantitative Data: In Vitro Efficacy

The half-maximal effective concentrations (EC50) for **Zelicapavir** were determined using cytopathic effect (CPE) inhibition assays and viral load reduction assays (RT-qPCR).

Cell Line	RSV Strain	Assay Type	EC50 (nM)	Reference
HEp-2	RSV-A Long	CPE Inhibition	52 ± 12	<a href="#">[2]</a>
Viral Load Reduction	89 ± 16	<a href="#">[2]</a>		
RSV-A2	CPE Inhibition	28	<a href="#">[3]</a>	
Viral Load Reduction	54	<a href="#">[3]</a>		
RSV-B VR-549	CPE Inhibition	72	<a href="#">[3]</a>	
Viral Load Reduction	110	<a href="#">[3]</a>		<a href="#">[3]</a>
A549	RSV-A Long	CPE Inhibition	34	
Viral Load Reduction	84	<a href="#">[3]</a>		<a href="#">[3]</a>
Vero	RSV-A Long	CPE Inhibition	34	
Viral Load Reduction	70	<a href="#">[3]</a>		<a href="#">[1][2]</a>
HBECs	RSV-A Long	Viral Load Reduction	21	
RSV-A M37	Viral Load Reduction	23	<a href="#">[1][2]</a>	<a href="#">[1][2]</a>
RSV-B VR-955	Viral Load Reduction	64	<a href="#">[1][2]</a>	
Clinical Isolates	10 RSV-A Strains	Virospot Reduction	43 (average)	<a href="#">[3]</a>
10 RSV-B Strains	Virospot Reduction	51 (average)	<a href="#">[3]</a>	

## Experimental Protocols: In Vitro Assays

- Cell Lines: HEp-2 (human epidermoid carcinoma), A549 (human alveolar basal epithelial), Vero (African green monkey kidney), and primary human bronchial epithelial cells (HBECs) were used.[\[2\]](#)[\[3\]](#)
- Virus Strains: Laboratory-adapted strains (RSV-A Long, RSV-A2, RSV-A M37, RSV-B VR-955) and a panel of 20 clinical isolates (10 RSV-A, 10 RSV-B) were utilized for activity testing.[\[2\]](#)[\[3\]](#)
- Cells were seeded in 96-well plates and allowed to adhere.
- Cells were infected with RSV at a specified multiplicity of infection (MOI).
- Serial dilutions of **Zelicapavir** were added to the infected cells.
- Plates were incubated for 5-6 days.
- Cell viability was assessed using a reagent such as CellTiter-Glo®.
- EC50 values were calculated as the drug concentration required to inhibit virus-induced cell death by 50%.[\[2\]](#)[\[3\]](#)
- Cells were infected and treated with **Zelicapavir** as described for the CPE assay.
- After the incubation period, total RNA was extracted from the cells.
- Reverse transcription quantitative polymerase chain reaction (RT-qPCR) was performed to quantify RSV-specific RNA levels.
- EC50 values were calculated as the drug concentration that reduced viral RNA levels by 50% compared to untreated controls.[\[2\]](#)

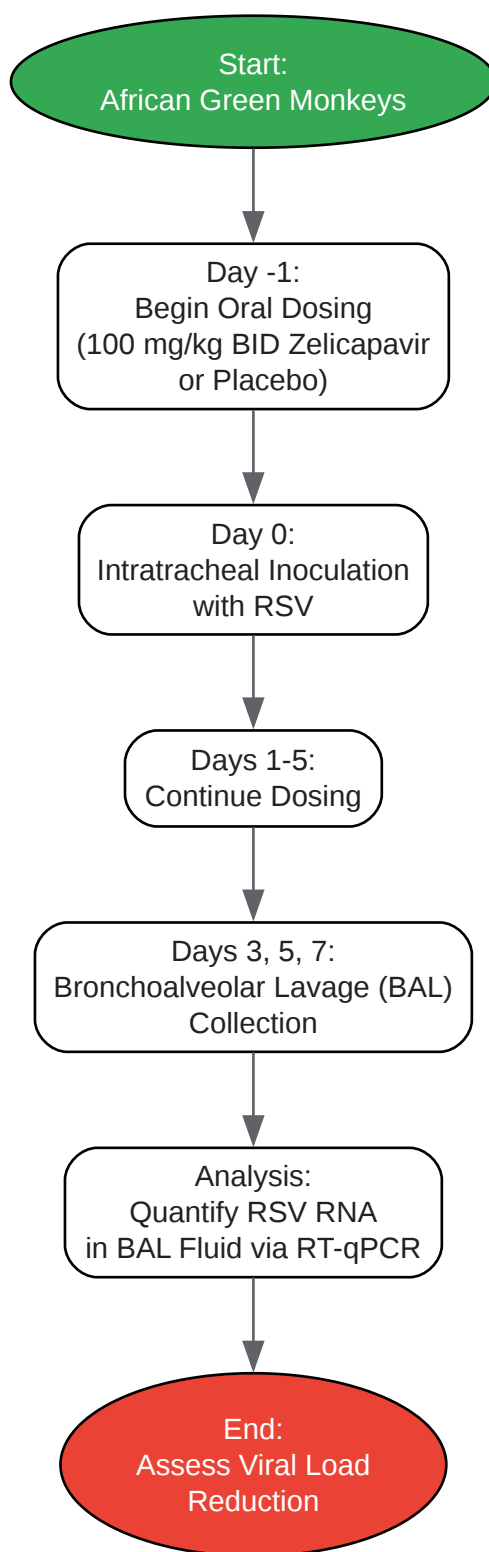
## In Vivo Efficacy

The in vivo antiviral activity of **Zelicapavir** was evaluated in an African green monkey model, which is a well-established model for RSV infection.[\[4\]](#)

## Quantitative Data: In Vivo Efficacy in African Green Monkeys

Animal Model	Treatment Regimen	Outcome Measure	Result	Reference
African Green Monkey	100 mg/kg Zelicapavir, oral, twice daily for 6 days	RSV RNA in Bronchoalveolar Lavage (BAL) Fluid	Viral load was below the limit of detection by day 3 post-infection, compared to a peak of 10 <sup>6</sup> copies/mL on day 5 in untreated animals.	[4]

## Experimental Protocol: Non-Human Primate Model



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**Figure 2:** Experimental Workflow for the In Vivo Efficacy Study in African Green Monkeys.

- **Animal Model:** Adult African green monkeys were used.
- **Acclimation:** Animals were acclimated to the facility prior to the study.
- **Dosing:** Animals were orally dosed with **Zelicapavir** (100 mg/kg) or a placebo, twice daily for 6 days. Dosing commenced 24 hours prior to virus inoculation.[\[4\]](#)
- **Infection:** On day 0, animals were anesthetized and infected via intratracheal inoculation with an RSV-A strain.
- **Sample Collection:** Bronchoalveolar lavage (BAL) fluid was collected at multiple time points (e.g., days 3, 5, and 7 post-infection).
- **Viral Load Quantification:** RSV RNA levels in the BAL fluid were quantified using RT-qPCR to determine the extent of viral replication and the effect of the treatment.[\[4\]](#)

## Preclinical Pharmacokinetics

The pharmacokinetic (PK) profile of **Zelicapavir** was assessed in multiple preclinical species following both intravenous and oral administration.

### Quantitative Data: Pharmacokinetic Parameters

Species	Oral Bioavailability (%)	Key In Vitro Parameters	Reference
Mouse	35.4%	Caco-2 Permeability: $3.6 \times 10^{-6}$ cm/sec	<a href="#">[1]</a> <a href="#">[4]</a>
Rat	35.7%	Human Liver Microsome Intrinsic Clearance: 5 $\mu\text{L}/\text{min}/\text{mg}$	<a href="#">[1]</a> <a href="#">[4]</a>
Dog	27.1%	<a href="#">[1]</a> <a href="#">[4]</a>	
Monkey	39.5%	<a href="#">[1]</a> <a href="#">[4]</a>	

## Experimental Protocols: Pharmacokinetic Studies



- Animal Models: Pharmacokinetic studies were conducted in mice, rats, dogs, and cynomolgus monkeys.[4]
- Administration: **Zelicapavir** was administered as a single intravenous dose to determine clearance and volume of distribution, and as a single oral dose (formulated in 0.5% methylcellulose) to determine absorption and bioavailability.[1][4]
- Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated for drug concentration analysis.
- Bioanalysis: Plasma concentrations of **Zelicapavir** were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- In Vitro Assays:
  - Permeability: Caco-2 cell monolayers were used to assess the in vitro permeability of **Zelicapavir**.[4]
  - Metabolic Stability: Human liver microsomes were used to determine the in vitro intrinsic clearance rate.[4]

## Resistance Profile

In vitro resistance studies indicate that **Zelicapavir** has a high barrier to resistance compared to other classes of RSV inhibitors, such as fusion or polymerase inhibitors.[1][2] Viruses that did develop resistance to **Zelicapavir** contained mutations in the N-protein, confirming its target.[2] Importantly, these resistant variants often demonstrated reduced viral fitness compared to the wild-type virus.[3] No cross-resistance was observed with other classes of RSV inhibitors.[1]

## Conclusion

The preclinical data for **Zelicapavir** strongly support its development as a potent, orally administered antiviral for the treatment of RSV infection. It demonstrates robust in vitro activity against a wide range of RSV strains and significant in vivo efficacy in a relevant non-human primate model. Its mechanism of action, targeting the essential N-protein, combined with a high

barrier to resistance and favorable pharmacokinetic properties across multiple species, establishes a solid foundation for its continued clinical evaluation.

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